molecular formula C8H4INO2 B2582729 7-Iodofuro[3,2-c]pyridine-2-carbaldehyde CAS No. 342601-33-6

7-Iodofuro[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B2582729
CAS No.: 342601-33-6
M. Wt: 273.029
InChI Key: GUKVIPXWLJIRHL-UHFFFAOYSA-N
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Description

7-Iodofuro[3,2-c]pyridine-2-carbaldehyde is an organic compound with the molecular formula C8H4INO2 and a molecular weight of 273.03 g/mol It is a derivative of furo[3,2-c]pyridine, featuring an iodine atom at the 7th position and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodofuro[3,2-c]pyridine-2-carbaldehyde typically involves the iodination of furo[3,2-c]pyridine derivatives followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Iodofuro[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Amines or hydrazines in the presence of a catalyst or under reflux conditions.

Major Products

    Substitution: Products with different functional groups replacing the iodine atom.

    Oxidation: 7-Iodofuro[3,2-c]pyridine-2-carboxylic acid.

    Reduction: 7-Iodofuro[3,2-c]pyridine-2-methanol.

    Condensation: Imines or hydrazones derived from the aldehyde group.

Scientific Research Applications

7-Iodofuro[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Iodofuro[3,2-c]pyridine-2-carbaldehyde depends on its specific application. In chemical reactions, it acts as a versatile intermediate due to its reactive iodine and aldehyde groups. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups, leading to potential bioactivity. The exact pathways and molecular targets would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-c]pyridine-2-carbaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    7-Bromofuro[3,2-c]pyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.

    7-Chlorofuro[3,2-c]pyridine-2-carbaldehyde: Contains a chlorine atom, offering different reactivity compared to the iodine derivative.

Uniqueness

7-Iodofuro[3,2-c]pyridine-2-carbaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. The combination of the furo[3,2-c]pyridine core with the reactive iodine and aldehyde groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

7-iodofuro[3,2-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-7-3-10-2-5-1-6(4-11)12-8(5)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKVIPXWLJIRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC2=C(C=NC=C21)I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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